

Application Note: Catalytic Asymmetric Assembly of Chiral 1,4-Oxazepane Scaffolds

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-1,4-oxazepane

CAS No.: 1155163-26-0

Cat. No.: B2948737

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Executive Summary & Strategic Importance

The 1,4-oxazepane scaffold (a seven-membered ring containing oxygen and nitrogen) represents a "privileged structure" in modern medicinal chemistry.^[1] It serves as a core pharmacophore in kinase inhibitors, peptidomimetics, and antagonists for CNS targets like the dopamine D4 receptor.

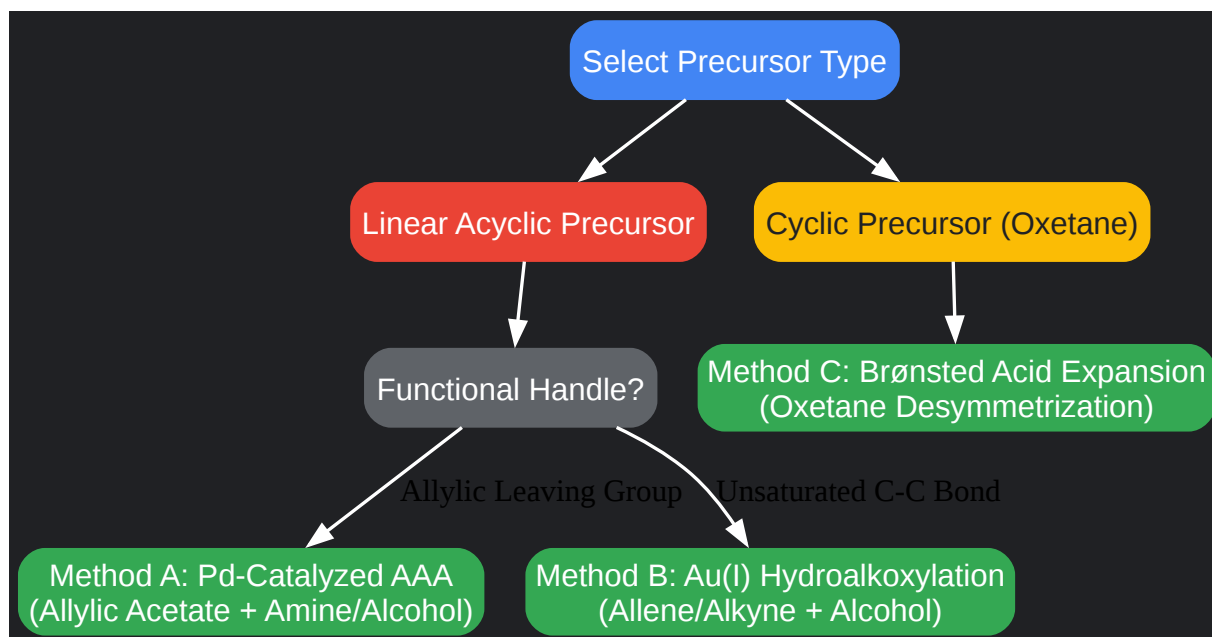
However, the synthesis of chiral 1,4-oxazepanes is historically plagued by the "Medium-Ring Challenge." Unlike 5- or 6-membered rings, 7-membered rings suffer from:

- Entropic Disfavor: The probability of chain ends meeting is significantly lower than for smaller rings.
- Enthalpic Strain: Transannular interactions (Pitzer strain) create high activation energy barriers.

This guide details three high-fidelity catalytic protocols that overcome these thermodynamic barriers through transition metal templating and organocatalytic desymmetrization.

Strategic Selection Guide

Use the following decision tree to select the optimal protocol for your substrate class.



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Figure 1: Strategic decision tree for selecting the catalytic methodology based on retrosynthetic availability.

Method A: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[2]

Best for: Creating chiral centers remote from the heteroatoms or establishing chirality at the C-O/C-N bond formation step. Mechanism: The reaction proceeds via a

-allyl palladium intermediate.[2] The chiral ligand creates a chiral pocket that differentiates the enantiotopic faces of the

-allyl system or the prochiral nucleophile.

Critical Parameter: The "Troost" Effect

For 7-membered rings, standard bidentate phosphines (e.g., BINAP) often fail due to an insufficient "bite angle." The Trost Ligands (C₂-symmetric diamines) are essential because they form a flexible yet sterically demanding chiral pocket that accommodates the larger transition state required for 7-membered ring closure.

Protocol 1: Intramolecular Cyclization via Pd-AAA

Reagents:

- Precursor:

-amino allylic acetate (or carbonate).
- Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)).
- Ligand:

-DACH-Phenyl Trost Ligand (CAS: 138517-61-0).
- Base: Cesium Carbonate (

) or BSA (N,O-Bis(trimethylsilyl)acetamide).

Step-by-Step Workflow:

- Catalyst Pre-complexation (Essential for Reproducibility):
 - In a flame-dried Schlenk tube under Argon, charge

(1.0 mol%) and the

-Trost Ligand (3.0 mol%).
 - Add anhydrous

(degassed). The solution should turn from dark purple to a clear orange/yellow over 15–30 minutes. Note: If the solution remains purple, the active catalyst has not formed (check ligand quality).

- Substrate Addition:
 - Dissolve the amino-allylic acetate precursor in degassed (0.05 M concentration). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
 - Add the substrate solution to the catalyst mixture via syringe pump over 1 hour.
- Reaction Monitoring:
 - Stir at room temperature. Monitor via TLC/LC-MS. The reaction typically completes in 4–12 hours.
 - Self-Validation: The appearance of the cyclized product often coincides with a slight precipitation of the leaving group salt (if not using BSA).
- Workup:
 - Concentrate the mixture directly under reduced pressure.
 - Purify via flash chromatography on silica gel. Avoid acidic modifiers in the eluent if the oxazepane nitrogen is basic.

Data Summary: Ligand Performance

Ligand	Yield (%)	ee (%)	Notes
(S,S)-DACH-Phenyl	92	96	Preferred for steric bulk
(S,S)-DACH-Naphthyl	88	91	Good alternative
(R)-BINAP	45	12	Bite angle too small
PPh ₃ (Achiral)	60	0	Racemic background reaction

Method B: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation[4]

Best for: Atom economy and accessing oxazepanes from allenes or alkynes. Mechanism: Gold(I) acts as a

-Lewis acid, activating the C-C multiple bond for nucleophilic attack by the tethered alcohol/amine. This method is powerful for chirality transfer (from a chiral allene) or establishing new stereocenters via catalyst control.



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Figure 2: Gold(I) catalytic cycle for hydroalkoxylation. The regioselectivity (7-endo vs 6-exo) is ligand-controlled.

Protocol 2: Au(I)-Catalyzed Cyclization of Hydroxy-Allenenes

Reagents:

- Catalyst: [Au(IPr)Cl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)).
- Activator: AgOTf (Silver triflate) or
- Solvent: Toluene or Dichloroethane (DCE).

Step-by-Step Workflow:

- Catalyst Activation (In Situ):

- In a vial shielded from light (aluminum foil), mix [Au(IPr)Cl] (5 mol%) and AgOTf (5 mol%) in Toluene.
- Stir for 5 minutes. A white precipitate (AgCl) indicates successful cationic gold generation.
- Reaction:
 - Add the hydroxy-allene precursor (0.1 M).
 - Critical Control: If the reaction is slow, mild heating to 40°C is permitted. Avoid temperatures >80°C to prevent allene polymerization.
- Filtration:
 - Filter the mixture through a short pad of Celite to remove silver salts and gold residues.
 - Evaporate and purify.

Mechanistic Insight: The regioselectivity (forming the 7-membered oxazepane vs. the 6-membered morpholine) is dictated by the electronic nature of the allene. Terminal allenes often favor the 6-exo path, while internal allenes or those with specific substitution patterns can be driven to the 7-endo mode using bulky NHC ligands like IPr.

Method C: Chiral Brønsted Acid Desymmetrization

Best for: Metal-free synthesis, high enantioselectivity from achiral oxetane precursors.

Mechanism: A chiral phosphoric acid (CPA) activates an oxetane ring via hydrogen bonding. An intramolecular nucleophile (tethered amine/amide) attacks, opening the ring to form the 7-membered system.

Protocol 3: SPINOL-CPA Catalyzed Ring Expansion

Reagents:

- Substrate: 3-substituted oxetane with a tethered amide nucleophile.
- Catalyst: (S)-STRIP or SPINOL-derived Chiral Phosphoric Acid (5-10 mol%).
- Solvent: Mesitylene or Toluene (Non-polar solvents enhance ion-pairing).

Step-by-Step Workflow:

- **Drying:**
 - Ensure the substrate and catalyst are strictly anhydrous. Use 4Å molecular sieves in the reaction vessel. Water competes for H-bonding and kills enantioselectivity.
- **Execution:**
 - Combine substrate and catalyst in Mesitylene (0.02 M).
 - Stir at -20°C to 0°C. Lower temperatures generally improve ee significantly.
- **Validation:**
 - Monitor consumption of the oxetane (NMR: disappearance of signals at ~4.5 ppm).
 - Quench with triethylamine before warming to room temperature to prevent background racemization.

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